Neuraminidase-IN-5
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Overview
Description
Neuraminidase-IN-5 is a compound known for its inhibitory effects on neuraminidase, an enzyme found on the surface of the influenza virus. Neuraminidase plays a crucial role in the viral life cycle by facilitating the release of new virus particles from infected cells. By inhibiting this enzyme, this compound can potentially prevent the spread of the influenza virus, making it a valuable compound in antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The general procedure for synthesizing neuraminidase inhibitors involves the use of pharmacophore modeling, molecular docking, and molecular dynamics simulations to predict binding modes and energies . Specific synthetic routes and reaction conditions may vary depending on the desired structural features and activity of the final compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Neuraminidase-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against neuraminidase .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions involving this compound are typically derivatives with enhanced inhibitory activity against neuraminidase. These derivatives are further evaluated for their antiviral efficacy and potential therapeutic applications .
Scientific Research Applications
Neuraminidase-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying enzyme inhibition and structure-activity relationships. In biology, it serves as a tool for investigating the role of neuraminidase in viral replication and pathogenesis . In medicine, this compound is explored for its potential as an antiviral agent against influenza and other viral infections . Additionally, it has industrial applications in the development of antiviral drugs and diagnostic assays .
Mechanism of Action
Neuraminidase-IN-5 exerts its effects by binding to the active site of neuraminidase, thereby inhibiting its enzymatic activity. This prevents the cleavage of sialic acid residues on the surface of infected cells, which is essential for the release of new virus particles . By blocking this process, this compound effectively reduces the spread of the influenza virus and limits the severity of the infection .
Comparison with Similar Compounds
Neuraminidase-IN-5 is unique among neuraminidase inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include oseltamivir and zanamivir, which are also used as antiviral agents against influenza . this compound may offer advantages in terms of its binding properties and resistance profile . Other similar compounds include various natural products and synthetic derivatives that target neuraminidase through different mechanisms .
Conclusion
This compound is a promising compound with significant potential in antiviral research and therapeutic applications. Its ability to inhibit neuraminidase and prevent the spread of the influenza virus makes it a valuable tool for studying viral pathogenesis and developing new antiviral drugs. Further research and development are needed to fully explore its potential and optimize its efficacy for clinical use.
Properties
Molecular Formula |
C19H11NO7 |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
(8Z)-8-[(4-hydroxy-3-nitrophenyl)methylidene]-4-methylfuro[2,3-h]chromene-2,9-dione |
InChI |
InChI=1S/C19H11NO7/c1-9-6-16(22)27-19-11(9)3-5-14-17(19)18(23)15(26-14)8-10-2-4-13(21)12(7-10)20(24)25/h2-8,21H,1H3/b15-8- |
InChI Key |
GWNWFWWGBSKDLJ-NVNXTCNLSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=O)/C(=C/C4=CC(=C(C=C4)O)[N+](=O)[O-])/O3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=O)C(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])O3 |
Origin of Product |
United States |
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